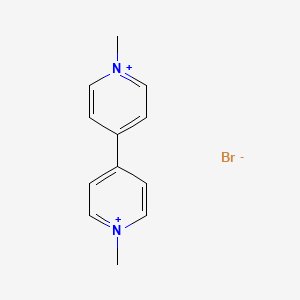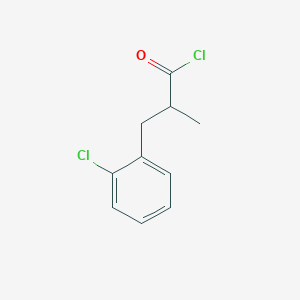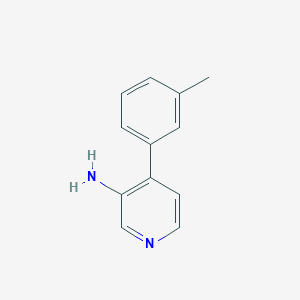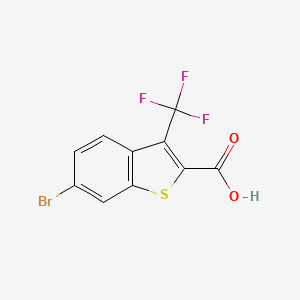
(S)-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(((Benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid is a chiral amino acid derivative It is characterized by the presence of a benzyloxycarbonyl (carbobenzyloxy) protecting group attached to the amino group and a morpholine ring attached to the propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Morpholine Ring: The protected amino acid is then reacted with morpholine in the presence of a coupling agent like dicyclohexylcarbodiimide to form the morpholinopropanoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis techniques to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it back to the free amino group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of the free amino acid.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
(S)-2-(((Benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the free amino group, which can then participate in further biochemical reactions. The morpholine ring can interact with various biological molecules, influencing their activity and function.
類似化合物との比較
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-pyrrolidinopropanoic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-piperidinopropanoic acid
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the propanoic acid backbone (morpholine, phenyl, pyrrolidine, piperidine).
- Reactivity: The presence of different substituents can influence the reactivity and stability of the compound.
- Applications: While all these compounds can be used in peptide synthesis, their specific applications may vary based on their unique structural features.
特性
分子式 |
C15H20N2O5 |
|---|---|
分子量 |
308.33 g/mol |
IUPAC名 |
(2S)-3-morpholin-4-yl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H20N2O5/c18-14(19)13(10-17-6-8-21-9-7-17)16-15(20)22-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,20)(H,18,19)/t13-/m0/s1 |
InChIキー |
ORFJILVAXRIFIH-ZDUSSCGKSA-N |
異性体SMILES |
C1COCCN1C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
C1COCCN1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12070458.png)









![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)
![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)
